molecular formula C21H26O9 B12347079 7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12347079
M. Wt: 422.4 g/mol
InChI Key: YOQCFFPISGENRW-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and chemopreventive properties . This compound is characterized by its multiple hydroxyl groups and a chromenone core structure, which contribute to its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the use of various organic reactions. One common method includes the condensation of appropriate phenolic compounds followed by cyclization to form the chromenone core. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as plants rich in flavonoids, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The use of advanced techniques like chromatography and crystallization is common in the purification process .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different biological activities and can be used in various applications .

Scientific Research Applications

7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Properties

Molecular Formula

C21H26O9

Molecular Weight

422.4 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C21H26O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-4,8,11,13-15,17-24,26-28H,5-7H2

InChI Key

YOQCFFPISGENRW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C2C1C(=O)C(=CO2)C3=CC=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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